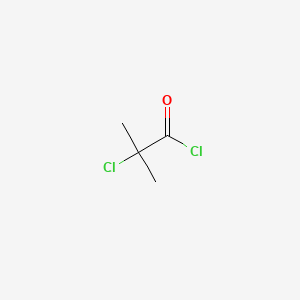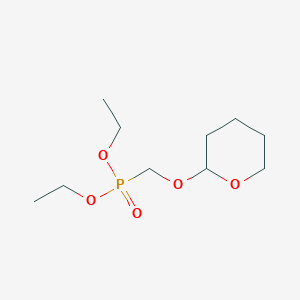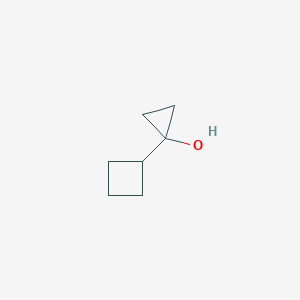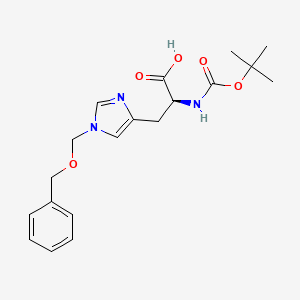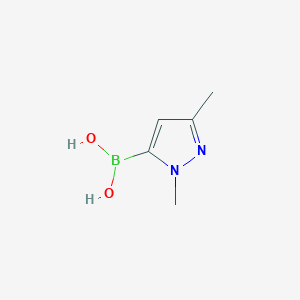
2-氯-5-氯磺酰基-4-氟苯甲酸
描述
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid (CCSFBA) is a powerful, versatile and widely used reagent in organic synthesis. It is a symmetrical, crystalline, solid compound with a molecular formula of C7H3Cl3FOS and a molecular weight of 273.47 g/mol. It is a colorless, odorless and stable compound with a melting point of 145-148°C. CCSFBA is used as an intermediate for the synthesis of a variety of compounds, including drugs, dyes, pesticides, and other chemicals. It is also used as a catalyst in a variety of reactions.
科学研究应用
合成化学和杂环化合物
2-氯-5-氯磺酰基-4-氟苯甲酸在合成化学中用作通用的构建块,特别是在构建杂环化合物中。它在杂环定向合成 (HOS) 中发挥作用,导致各种缩合含氮环。它在聚合物负载反应中的能力使得能够合成苯并咪唑、苯并三唑、喹喔啉酮、苯并二氮杂二酮和琥珀酰亚胺。这些杂环由于其多样的生物活性在药物发现中具有重要意义 (Křupková 等人,2013)。
电荷密度和分子相互作用
在材料科学领域,对相关化合物(如 2-氯-4-氟苯甲酸)中电荷密度分布的研究提供了对分子晶体中分子间相互作用的见解。这些研究对于理解材料的固态性质至关重要,这对于设计具有定制性能的新材料具有影响。对这些相互作用的分析有助于开发在各种应用中具有改进性能的化合物,从药物到电子 (Hathwar & Row,2011)。
环境和生物降解研究
对氟化物生物降解途径的研究揭示了环境过程和生物修复策略的潜力。了解微生物如何降解氟化物,例如氟苯甲酸酯,为开发用于解毒和去除有害环境污染物的生物技术方法提供了信息。这项研究对环境保护和可持续性具有更广泛的影响 (Boersma 等人,2004)。
先进材料合成
2-氯-5-氯磺酰基-4-氟苯甲酸还在先进材料的合成中发挥作用,例如金属有机框架 (MOF),金属有机框架对催化、储气和分离技术等广泛应用具有重要意义。将氟化配体掺入 MOF 的能力可以改变其物理和化学性质,从而产生具有增强功能的材料 (Vizuet 等人,2021)。
作用机制
Target of Action
It is known to be an aryl fluorinated building block used in organic synthesis .
Mode of Action
The compound interacts with its targets through chemical reactions in organic synthesis . It participates in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives .
Biochemical Pathways
It is known to participate in the synthesis of N-alkylated 4-substituted methylsulfonylanthranilic acid derivatives , which suggests it may influence related biochemical pathways.
Result of Action
As a building block in organic synthesis, it likely contributes to the formation of more complex molecules .
生化分析
Biochemical Properties
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid plays a significant role in biochemical reactions due to its reactive chlorosulfonyl group. This group can participate in sulfonation reactions, which are crucial in the modification of biomolecules. The compound interacts with various enzymes and proteins, particularly those involved in sulfonation and desulfonation processes. For example, it can act as a substrate for sulfotransferases, enzymes that transfer sulfonate groups to other molecules. These interactions can lead to the formation of sulfonated derivatives, which may have different biochemical properties and activities .
Cellular Effects
The effects of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid on cells are multifaceted. It can influence cell signaling pathways by modifying proteins through sulfonation. This modification can alter the activity, localization, and interactions of proteins, thereby affecting various cellular processes. For instance, sulfonation can impact gene expression by modifying transcription factors or other regulatory proteins. Additionally, 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid can affect cellular metabolism by interacting with metabolic enzymes, potentially altering the flux of metabolic pathways .
Molecular Mechanism
At the molecular level, 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid exerts its effects primarily through the sulfonation of biomolecules. The chlorosulfonyl group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This binding can inhibit or activate enzymes, depending on the specific site of modification. For example, sulfonation of a catalytic residue in an enzyme’s active site can inhibit its activity, while modification of a regulatory site can enhance enzyme function. Additionally, the presence of chlorine and fluorine atoms can influence the compound’s reactivity and interactions with biomolecules .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid can change over time due to its stability and degradation. The chlorosulfonyl group is susceptible to hydrolysis, which can lead to the formation of sulfuric acid and hydrochloric acid, along with a chlorinated fluorobenzoic acid derivative. This degradation can affect the compound’s activity and interactions with biomolecules. Long-term studies in vitro and in vivo have shown that the compound can have sustained effects on cellular function, although the specific outcomes depend on the experimental conditions and the stability of the compound .
Dosage Effects in Animal Models
The effects of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid in animal models vary with dosage. At low doses, the compound can effectively modify target proteins and enzymes without causing significant toxicity. At higher doses, it can lead to adverse effects, including cellular damage and toxicity. These threshold effects are important for determining the safe and effective use of the compound in biochemical research and potential therapeutic applications .
Metabolic Pathways
2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is involved in various metabolic pathways, primarily through its role in sulfonation reactions. It interacts with sulfotransferases and other enzymes that catalyze the transfer of sulfonate groups. These interactions can affect the levels of metabolites and the flux of metabolic pathways, potentially leading to changes in cellular metabolism. The compound’s influence on metabolic pathways can have downstream effects on cellular function and overall organismal health .
Transport and Distribution
Within cells and tissues, 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, binding to transport proteins can facilitate the compound’s entry into cells, while interactions with intracellular binding proteins can affect its distribution within the cell .
Subcellular Localization
The subcellular localization of 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid is influenced by its chemical properties and interactions with biomolecules. The compound can be directed to specific cellular compartments through targeting signals or post-translational modifications. For instance, sulfonation can serve as a signal for localization to the nucleus or other organelles. The localization of the compound can affect its activity and function, as it may interact with different sets of biomolecules in various cellular compartments .
属性
IUPAC Name |
2-chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Cl2FO4S/c8-4-2-5(10)6(15(9,13)14)1-3(4)7(11)12/h1-2H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QOPIIRYHSQOQRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1S(=O)(=O)Cl)F)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Cl2FO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40404386 | |
| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
264927-50-6 | |
| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40404386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-5-chlorosulfonyl-4-fluorobenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(Hydroxymethyl)cyclobutyl]methanol](/img/structure/B1365754.png)


![2-({2-[4-(2-Chloroanilino)-4-oxobutanoyl]hydrazino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1365767.png)



